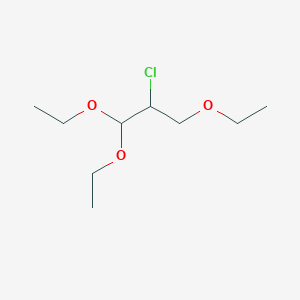

2-Chloro-1,1,3-triethoxypropane

Description

Properties

CAS No. |

10140-99-5 |

|---|---|

Molecular Formula |

C9H19ClO3 |

Molecular Weight |

210.7 g/mol |

IUPAC Name |

2-chloro-1,1,3-triethoxypropane |

InChI |

InChI=1S/C9H19ClO3/c1-4-11-7-8(10)9(12-5-2)13-6-3/h8-9H,4-7H2,1-3H3 |

InChI Key |

WEGSOVKZMZPKLO-UHFFFAOYSA-N |

SMILES |

CCOCC(C(OCC)OCC)Cl |

Canonical SMILES |

CCOCC(C(OCC)OCC)Cl |

Other CAS No. |

10140-99-5 |

Synonyms |

2-Chloro-1,1,3-triethoxypropane |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds for Comparison:

1,2,3-Trichloropropane (CAS 96-18-4): A fully chlorinated propane derivative with three chlorine substituents.

3-Chloro-1-propene (Allyl chloride) (CAS 107-05-1): A chlorinated alkene with a reactive double bond.

2-Chloro-1,1,1-trifluoroethane (CAS 75-88-7): A fluorinated ethane with one chlorine and three fluorine atoms.

3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5): A propane derivative with mixed chloro-fluoro substitution.

2-Chloro-1,3-difluoropropane (CAS N/A): A propane with chlorine and fluorine atoms at positions 1, 2, and 6.

1,1,2-Trichloro-1,3,3,3-tetrafluoropropane (CAS 431-84-5): A heavily halogenated propane with three chlorine and four fluorine atoms.

Structural Insights:

- Ethoxy vs. Halogen Substituents : Unlike chlorinated or fluorinated analogues, 2-Chloro-1,1,3-triethoxypropane’s ethoxy groups confer steric bulk and electron-donating effects, reducing electrophilicity at the chlorine site. This contrasts with compounds like 1,2,3-Trichloropropane, where chlorine atoms enhance reactivity toward nucleophilic substitution .

- Hybrid Halogenation : Fluorinated compounds (e.g., 2-Chloro-1,1,1-trifluoroethane) exhibit strong electron-withdrawing effects, increasing polarity and metabolic stability compared to ethoxy or chloro analogues .

Physicochemical Properties

*Volatility inferred from molecular weight and substituent effects.

Toxicity and Environmental Impact

Data Tables

Table 1. Structural and Functional Group Comparison

Preparation Methods

Nucleophilic Substitution via Chlorination of Triethoxypropanol

A primary route involves the chlorination of 1,1,3-triethoxypropanol. In this method, the hydroxyl group at the C2 position undergoes substitution using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically proceeds under anhydrous conditions to minimize hydrolysis side reactions:

Key variables include temperature (optimal range: 0–5°C to suppress ether cleavage) and stoichiometry (1:1.2 molar ratio of alcohol to SOCl₂). Post-reaction purification via fractional distillation isolates the product with ~85% yield, though residual HCl necessitates neutralization with aqueous sodium bicarbonate.

Etherification of Chlorinated Propane Derivatives

An alternative approach begins with 2-chloropropane-1,3-diol, which undergoes ethoxylation at the C1 and C3 positions. Ethylene oxide or ethylating agents like diethyl sulfate facilitate ether formation under alkaline conditions:

This method faces challenges in controlling over-alkylation, requiring precise stoichiometry and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity.

Industrial Production and Scalability

Continuous-Flow Reactor Systems

Industrial-scale synthesis employs continuous-flow reactors to improve heat dissipation and reaction uniformity. For instance, a tubular reactor with immobilized Lewis acid catalysts (e.g., AlCl₃) enables efficient chloroether formation at elevated pressures (3–5 bar) and temperatures (50–70°C). Real-time monitoring of byproducts like ethylene chlorohydrin ensures compliance with toxicity thresholds.

Purification and Quality Control

Crude product mixtures contain residual ethoxy derivatives and chlorinated byproducts. Industrial purification combines:

-

Distillation : Fractional distillation under reduced pressure (10–15 mmHg) separates the target compound (boiling point: ~120°C) from lower-boiling impurities.

-

Adsorption Chromatography : Activated alumina or silica gel removes polar contaminants, achieving >98% purity.

Challenges and Optimization Strategies

Q & A

Q. What are the common synthetic routes for 2-Chloro-1,1,3-triethoxypropane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis likely involves nucleophilic substitution of chlorine atoms with ethoxy groups. A plausible route could start with a chloro-propane precursor (e.g., 2-chloro-1,3-dichloropropane) reacting with sodium ethoxide in ethanol. Adjusting the molar ratio of ethoxide to substrate (3:1) ensures complete substitution. Temperature control (50–70°C) and anhydrous conditions are critical to minimize hydrolysis . Optimization Tips :

- Use potassium carbonate as a base in dichloromethane to enhance reaction efficiency .

- Monitor reaction progress via TLC or GC-MS to ensure complete substitution.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies ethoxy groups (δ 1.2–1.4 ppm for CH, δ 3.4–3.8 ppm for OCH) and the chloro-substituted carbon environment. C NMR confirms the quaternary carbon adjacent to ethoxy groups .

- IR : Look for C-O stretching (~1100 cm) and C-Cl absorption (~650 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate molecular weight (calculated: ~212.7 g/mol) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at 2–8°C. Avoid moisture and light, as ethoxy groups are prone to hydrolysis. Use molecular sieves in storage solvents (e.g., THF) to absorb residual water .

Advanced Research Questions

Q. What mechanistic insights govern the substitution vs. elimination pathways in reactions involving this compound?

- Methodological Answer :

- Substitution (S2) : Favored in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., NaN). Steric hindrance from the 1,3-diethoxy groups may slow kinetics .

- Elimination (E2) : Dominates at higher temperatures (>80°C) or with bulky bases (e.g., t-BuOK), yielding propene derivatives. Monitor byproduct formation via GC-MS .

Key Reference : Kinetic studies on analogous chloro-propenes suggest a 70:30 substitution-to-elimination ratio under standard conditions .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer :

- QSAR/QSPR Models : Predict solubility, logP, and toxicity using fragment-based descriptors (e.g., ethoxy group contributions) .

- DFT Calculations : Optimize transition states for substitution reactions. For example, calculate activation barriers for ethoxy vs. methoxy substitutions .

Tools : Gaussian 16 or ORCA for electronic structure analysis; PubChem data for benchmarking .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify critical factors. For example, yields in THF vs. ethanol differ by 20% due to solvation effects .

- Meta-Analysis : Compare datasets from PubChem and Reaxys to isolate outliers or inconsistent conditions .

Applications in Academic Research

- Organic Synthesis : Serves as a versatile intermediate for synthesizing ether-linked dendrimers or prodrugs .

- Material Science : Ethoxy groups enable surface functionalization of nanoparticles for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.